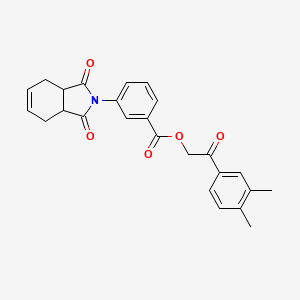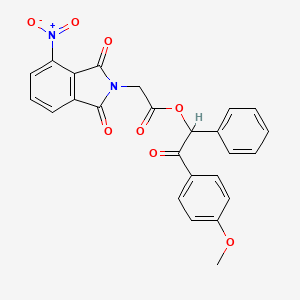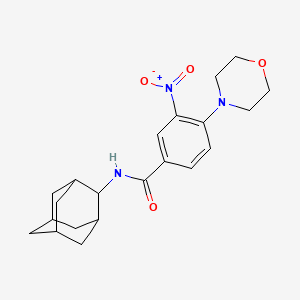![molecular formula C17H15N3O3 B4009947 5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4009947.png)
5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like 5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide typically involves strategic reactions that introduce the oxazole ring and the corresponding substituents. For instance, compounds with related structures have been synthesized through processes involving nucleophilic substitution reactions, cyclization, and functional group transformations. A notable method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride to prepare regioisomeric structures, showcasing the diversity in synthetic approaches for such complex molecules (Jolita Bruzgulienė et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide has been determined using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information on bond lengths, angles, and the overall 3D arrangement of the molecule, essential for understanding its reactivity and interactions (G. Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For instance, the oxazole ring can participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and ring-opening reactions, highlighting the versatility of this heterocyclic structure in organic synthesis (S. V. Kumar et al., 2012).
properties
IUPAC Name |
5-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-15(20-11-22-12)16(21)19-10-13-6-5-9-18-17(13)23-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXEEVKHJNYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4009884.png)
![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4009899.png)
![4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)
![2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4009923.png)

![1-(anilinomethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009938.png)
![1-(4-bromophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4009952.png)

![N-[2-(2-bromo-4-methylphenoxy)ethyl]acetamide](/img/structure/B4009971.png)